2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Catalog No.
S815679
CAS No.
1423025-48-2
M.F
C9H11F2NO2
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

CAS Number

1423025-48-2

Product Name

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

IUPAC Name

2-amino-1-[3-(difluoromethoxy)phenyl]ethanol

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2

InChI Key

NKEMCDXOGFYLCQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)O

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CN)O

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, also known by its Chemical Abstracts Service number 1423025-48-2, is an organic compound characterized by its unique molecular structure. It has the molecular formula C9H11F2NO2C_9H_{11}F_2NO_2 and a molecular weight of approximately 203.19 g/mol. The compound features an amino group, a difluoromethoxy substituent on a phenyl ring, and an alcohol functional group, making it of interest in various fields including medicinal chemistry and materials science.

There is no current information available on the mechanism of action of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol.

  • Skin and eye irritation: The amine group can cause irritation upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.
  • Potential environmental impact: The aromatic ring and fluorine atoms might raise concerns about environmental persistence and biodegradability.

  • Oxidation: The amino group can be oxidized to yield oximes or nitriles.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.

Preliminary studies suggest that 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol may exhibit biological activities such as anti-inflammatory and analgesic effects. Its mechanism of action likely involves interactions with specific biological targets, where the amino group can form hydrogen bonds with biomolecules, enhancing its potential therapeutic properties .

The synthesis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine. This reaction is often conducted under controlled conditions, using catalysts in an inert atmosphere to minimize side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the product .

Industrial Production

For large-scale production, similar synthetic routes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are commonly utilized to ensure consistent quality.

2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several notable applications:

  • Chemical Research: Serves as a building block in synthesizing more complex molecules.
  • Biological Studies: Investigated for potential interactions with biomolecules.
  • Pharmaceutical Development: Explored for therapeutic properties, particularly in pain management and inflammation reduction.
  • Material Science: Used in developing new materials and chemical processes .

Studies on the interaction of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with various biomolecules are ongoing. Initial findings indicate that its structural features may enhance lipophilicity and membrane permeability, facilitating its interaction with cellular targets .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-olC9H10F3NContains a trifluoromethyl group instead of difluoromethoxy
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-olC9H10F2NSubstituent on the para position of the phenyl ring
(S)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-olC9H11F2NOFeatures a stereocenter at the alpha carbon

These compounds illustrate the diversity within this class of chemicals while highlighting the unique difluoromethoxy substituent in 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, which may influence its biological activity and chemical reactivity differently compared to its analogs .

XLogP3

1.1

Dates

Modify: 2023-08-16

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